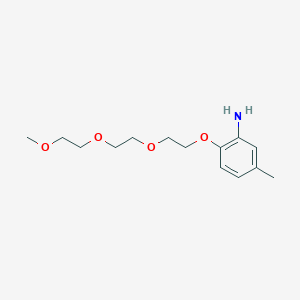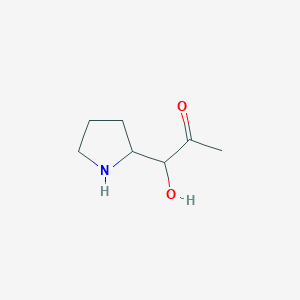![molecular formula C12H9NO5 B12893301 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the intermediate 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then subjected to further reactions to introduce the methoxycarbonyl and acrylic acid groups .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems. For example, the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol using magnetically recoverable catalysts has been reported as an efficient method for the synthesis of benzoxazoles .
化学反応の分析
Types of Reactions
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
科学的研究の応用
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of new chemical entities.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their biological effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid include:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison
Compared to these similar compounds, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of the methoxycarbonyl and acrylic acid groups may enhance its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C12H9NO5 |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-8-6-7(3-5-10(14)15)2-4-9(8)18-11/h2-6H,1H3,(H,14,15)/b5-3+ |
InChIキー |
ISUVAAPFJNUZOT-HWKANZROSA-N |
異性体SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)/C=C/C(=O)O |
正規SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


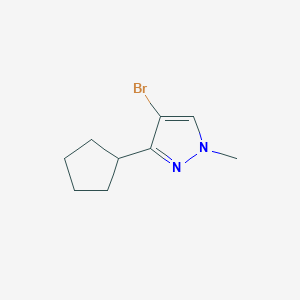
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12893252.png)
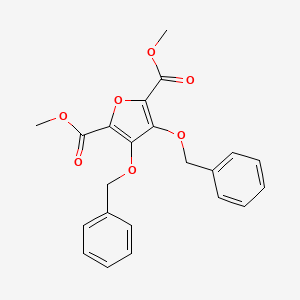

![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
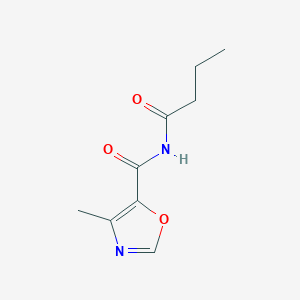
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
